molecular formula C12H17NO B8514734 N-benzyl-3-methoxypyrrolidine

N-benzyl-3-methoxypyrrolidine

Cat. No.: B8514734
M. Wt: 191.27 g/mol
InChI Key: QTKGPIMTYKXKPS-UHFFFAOYSA-N
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Description

N-benzyl-3-methoxypyrrolidine is an organic compound with the molecular formula C12H17NO. It is a derivative of pyrrolidine, featuring a benzyl group attached to the nitrogen atom and a methoxy group at the third position of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-3-methoxypyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as distillation or recrystallization may be employed to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-methoxypyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-benzyl-3-methoxypyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-methoxypyrrolidine involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain receptors, while the methoxy group can influence its pharmacokinetic properties. These interactions can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

    1-Benzyl-3-pyrrolidinone: Shares a similar structure but lacks the methoxy group.

    1-Benzyl-3-hydroxypyrrolidine: Contains a hydroxyl group instead of a methoxy group.

    1-Benzyl-3-aminopyrrolidine: Features an amino group at the third position.

Uniqueness: N-benzyl-3-methoxypyrrolidine is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-benzyl-3-methoxypyrrolidine

InChI

InChI=1S/C12H17NO/c1-14-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3

InChI Key

QTKGPIMTYKXKPS-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.0 g (11 3 mmoles) of N-benzyl-3-hydroxypyrrolidine in 10 ml of dry THF was added dropwise at room temperature to a stirred slurry of 0.53 g (12.4 mmoles) of 56% NaH in 10 ml of dry THF, under nitrogen atmosphere. After 2 h the solution was cooled to 0° C. and 1.8 g (12.4 mmoles) of methyl iodide were added.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

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